molecular formula C11H23N B1461406 N-(butan-2-yl)-4-methylcyclohexan-1-amine CAS No. 1592005-34-9

N-(butan-2-yl)-4-methylcyclohexan-1-amine

Cat. No. B1461406
CAS RN: 1592005-34-9
M. Wt: 169.31 g/mol
InChI Key: AXCSAFQXFKHKLF-UHFFFAOYSA-N
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Description

“N-(butan-2-yl)-4-methylcyclohexan-1-amine” is an organic compound. The “butan-2-yl” part refers to a butyl group, which is a four-carbon alkyl radical or substituent group with the general chemical formula −C4H9 . The “4-methylcyclohexan-1-amine” part suggests the presence of a cyclohexane ring, a six-membered ring structure common in many organic compounds, with a methyl group (CH3) and an amine group (NH2) attached .


Molecular Structure Analysis

The molecular structure of this compound would consist of a cyclohexane ring with a methyl group and an amine group attached. The butan-2-yl group would also be attached to the nitrogen of the amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Amines generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds .

Scientific Research Applications

Conversion of Methylcyclohexane to Amines

The conversion of methylcyclohexane to 1-amino-1-methylcyclohexane through amination with trichloramine and aluminum chloride offers a practical approach, achieving yields up to 82%. This process, studied by Kovavic and Chaudhary (1967), examines variables such as solvent, temperature, catalyst, and reagent concentration, highlighting a system utilizing C7H14-AlCl3-NCl3 in methylene chloride at 0 ± 5°. The reaction mechanism involves hydride abstraction and interaction with nitrogen-containing nucleophiles, presenting a novel synthesis route for t-carbinamines (P. Kovavic & S. S. Chaudhary, 1967).

Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine

Fleck et al. (2003) developed an efficient and stereoselective process for synthesizing N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the production of premafloxacin. The process involves an asymmetric Michael addition and a stereoselective alkylation, starting from isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate (T. Fleck, W. Mcwhorter, Richard N DeKam, & B. A. Pearlman, 2003).

Amine-catalyzed Annulations for Heterocyclic Compounds

Li, Zhang, and Tong (2010) explored a tertiary amine-catalyzed formal (3+n) annulation of 2-(acetoxymethyl)buta-2,3-dienoate with 1,n-binucleophiles. This method provides an accessible route to heterocyclic compounds, with the mechanism involving tandem S(N)2'-S(N)2' substitution and Michael addition, illustrating an innovative approach to synthesizing such compounds (Chaolong Li, Q. Zhang, & Xiaofeng Tong, 2010).

N-tert-Butanesulfinyl Imines for Asymmetric Synthesis of Amines

Ellman, Owens, and Tang (2002) highlighted the use of N-tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines. These imines, derived from enantiomerically pure tert-butanesulfinamide, are activated by the tert-butanesulfinyl group for nucleophilic addition and are crucial for synthesizing a wide range of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, and alpha- and beta-amino acids (J. Ellman, T. D. Owens, & T. P. Tang, 2002).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Amines can act as bases, nucleophiles, or ligands in various chemical reactions .

properties

IUPAC Name

N-butan-2-yl-4-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-4-10(3)12-11-7-5-9(2)6-8-11/h9-12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCSAFQXFKHKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1CCC(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(butan-2-yl)-4-methylcyclohexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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